molecular formula C34H29N11O6 B12762188 2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid CAS No. 84963-13-3

2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid

Cat. No.: B12762188
CAS No.: 84963-13-3
M. Wt: 687.7 g/mol
InChI Key: MKBSTXWFJZHRPL-UHFFFAOYSA-N
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Description

2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple azo groups, pyrazole rings, and amino functionalities.

Preparation Methods

The synthesis of 2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid involves several steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Azo coupling: The pyrazole derivative is then subjected to azo coupling with diazonium salts derived from 4-aminophenyl compounds.

    Amidation: The final step involves the amidation of the resulting azo compound with 4-hydroxybenzoic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of azo bonds.

    Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions include quinone derivatives, reduced azo compounds, and substituted derivatives.

Scientific Research Applications

2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. The presence of azo groups and pyrazole rings allows it to interact with nucleophiles and electrophiles, modulating cellular processes.

Comparison with Similar Compounds

2-((1-(4-Aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((2-((1-(4-aminophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzoyl)amino)benzoic acid can be compared with similar compounds such as:

    Azo dyes: These compounds also contain azo groups and are used in the textile industry for dyeing fabrics.

    Pyrazole derivatives: These compounds have similar structures and are studied for their biological activities.

    Benzoic acid derivatives: These compounds are used in various industrial applications, including the production of preservatives and pharmaceuticals.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and applications.

Properties

CAS No.

84963-13-3

Molecular Formula

C34H29N11O6

Molecular Weight

687.7 g/mol

IUPAC Name

2-[[1-(4-aminophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-[[2-[[1-(4-aminophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxybenzoyl]amino]benzoic acid

InChI

InChI=1S/C34H29N11O6/c1-17-29(32(48)44(42-17)22-8-3-19(35)4-9-22)40-38-27-14-7-21(15-26(27)34(50)51)37-31(47)25-13-12-24(46)16-28(25)39-41-30-18(2)43-45(33(30)49)23-10-5-20(36)6-11-23/h3-16,29-30,46H,35-36H2,1-2H3,(H,37,47)(H,50,51)

InChI Key

MKBSTXWFJZHRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)O)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)N)C)C(=O)O)C6=CC=C(C=C6)N

Origin of Product

United States

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